1-Ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde
CAS No.: 878656-31-6
Cat. No.: VC5171036
Molecular Formula: C13H15NO
Molecular Weight: 201.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878656-31-6 |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.269 |
| IUPAC Name | 1-ethyl-2,5-dimethylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO/c1-4-14-10(3)12(8-15)11-7-9(2)5-6-13(11)14/h5-8H,4H2,1-3H3 |
| Standard InChI Key | IHCPXEGJXBFTFP-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C2=C1C=CC(=C2)C)C=O)C |
Introduction
Structural Characteristics and Nomenclature
The molecular framework of 1-ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde consists of a bicyclic indole core with three substituents:
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Ethyl group at the N1 position, which influences electronic distribution and steric interactions.
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Methyl groups at C2 and C5, modulating aromatic reactivity and solubility.
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Aldehyde functional group at C3, a reactive site for nucleophilic additions and condensations .
The IUPAC name reflects this substitution pattern: 1-ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde. Its molecular formula is C₁₄H₁₇NO, with a molar mass of 215.29 g/mol. Structural analogs, such as 2,5-dimethyl-1H-indole-3-carbaldehyde (C₁₁H₁₁NO, 173.21 g/mol) and 1,2-dimethyl-1H-indole-3-carboxaldehyde (C₁₁H₁₁NO, 173.21 g/mol) , provide benchmarks for estimating properties like density (~1.1–1.2 g/cm³) and boiling point (~334–356°C) .
Synthetic Methodologies
Formylation of Substituted Indoles
The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups to indole systems. For 1-ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde, this would involve treating the pre-substituted indole with DMF and POCl₃ to install the formyl group at C3 . A critical challenge lies in maintaining regioselectivity, as competing reactions at C2 or C5 could occur without proper directing groups.
Alkylation and Methylation Strategies
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N1-Ethylation: Quaternization of the indole nitrogen using ethyl iodide or ethyl triflate in the presence of a base (e.g., K₂CO₃) ensures selective ethylation.
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C2/C5 Methylation: Directed ortho-metallation (DoM) or Friedel-Crafts alkylation could introduce methyl groups at these positions, though steric hindrance from the N1-ethyl group may necessitate optimized conditions .
Oxidation of Alcohol Precursors
Oxidation of a 3-hydroxymethyl intermediate (e.g., 1-ethyl-2,5-dimethyl-1H-indole-3-methanol) using MnO₂ or Swern oxidation conditions offers an alternative route to the aldehyde functionality .
Physicochemical Properties
Table 1 compares key properties of 1-ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde with its structural analogs:
The increased molecular weight and hydrophobicity (LogP) relative to simpler analogs arise from the ethyl and methyl substituents, which enhance lipid solubility and potentially improve blood-brain barrier permeability .
Reactivity and Derivative Synthesis
Aldehyde-Driven Reactions
The C3 aldehyde group serves as a linchpin for diverse transformations:
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) yields α,β-unsaturated derivatives, useful in photodynamic therapy .
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Reductive Amination: Conversion to secondary amines via reaction with primary amines and NaBH₃CN enables access to bioactive analogs.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution preferentially at C4 and C7 due to the electron-donating effects of the ethyl and methyl groups. Halogenation or nitration at these positions can further diversify the molecule’s functionality .
Biological Activities and Applications
While direct pharmacological data for 1-ethyl-2,5-dimethyl-1H-indole-3-carbaldehyde are unavailable, structurally related indole-3-carboxaldehydes exhibit notable bioactivities:
Antimicrobial Properties
Derivatives such as brassinin exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes . The lipophilic substituents in this compound could potentiate similar mechanisms.
Neuropharmacological Applications
Indole-3-carboxaldehydes are precursors to monoamine oxidase (MAO) inhibitors, suggesting potential antidepressant or neuroprotective uses .
Computational and Predictive Insights
QSAR models predict moderate bioavailability (F ≈ 50–60%) and CYP3A4-mediated metabolism for this compound. Molecular docking studies suggest affinity for kinase targets (e.g., EGFR) due to planar indole-aldehyde interactions.
Industrial and Research Applications
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